3-Phenyl-5-(2-phenylethynyl)-2,1-benzoxazole
Description
Properties
IUPAC Name |
3-phenyl-5-(2-phenylethynyl)-2,1-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13NO/c1-3-7-16(8-4-1)11-12-17-13-14-20-19(15-17)21(23-22-20)18-9-5-2-6-10-18/h1-10,13-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTUQHZMEWMGAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC3=C(ON=C3C=C2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-(2-phenylethynyl)-2,1-benzoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with phenylacetylene in the presence of a catalyst such as copper(I) iodide and a base like potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-5-(2-phenylethynyl)-2,1-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced benzoxazole derivatives.
Substitution: Formation of halogenated or nitrated benzoxazole derivatives.
Scientific Research Applications
3-Phenyl-5-(2-phenylethynyl)-2,1-benzoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive benzoxazole derivatives.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Phenyl-5-(2-phenylethynyl)-2,1-benzoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key comparisons between 3-Phenyl-5-(2-phenylethynyl)-2,1-benzoxazole and structurally related benzoxazole derivatives:
Pharmacological Profiles
- Anticancer Activity :
Benzoxazole derivatives with 5-chloro or triazole substituents () demonstrate IC50 values < 10 μM against MCF-7 and MDA-MB-231 cells. The phenylethynyl group’s extended conjugation may improve DNA intercalation or kinase inhibition, though direct comparisons are lacking. - Antimicrobial Activity :
While 3-Phenyl-5-(1-phenylethyl)-THTT () shows antifungal activity, the target compound’s benzoxazole core and phenylethynyl group may shift activity toward Gram-positive bacteria, as seen in other lipophilic benzoxazoles . - Enzyme Inhibition: Chlorinated benzoxazoles inhibit PARP-2 at nanomolar ranges, whereas triazole-linked derivatives induce apoptosis via caspase-3 activation . The target compound’s mechanism may differ due to its substituent topology.
Biological Activity
3-Phenyl-5-(2-phenylethynyl)-2,1-benzoxazole is a compound belonging to the benzoxazole family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.
Overview of Benzoxazole Derivatives
Benzoxazole derivatives are known for their wide range of biological activities, including:
- Antimicrobial : Effective against various bacterial strains and fungi.
- Anticancer : Exhibiting cytotoxic effects on different cancer cell lines.
- Anti-inflammatory : Potential to reduce inflammation through various mechanisms.
The synthesis of this compound typically involves the cyclization of 2-aminophenol with phenylacetylene, often using copper(I) iodide as a catalyst in a solvent like dimethylformamide (DMF) at elevated temperatures. This method allows for the efficient formation of the benzoxazole ring structure, which is crucial for its biological activity.
Antimicrobial Activity
Research has shown that benzoxazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated activity against both Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans. The minimum inhibitory concentrations (MIC) for these compounds can range from 250 µg/ml to as low as 7.81 µg/ml, indicating a broad spectrum of antimicrobial efficacy .
| Compound | MIC (µg/ml) | Target Organism |
|---|---|---|
| Compound A | 7.81 | Staphylococcus aureus |
| Compound B | 15.63 | Escherichia coli |
| Compound C | 250 | Candida albicans |
Anticancer Activity
The anticancer potential of benzoxazole derivatives has been extensively studied. Compounds within this class have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancers. The mechanism of action often involves the induction of apoptosis and disruption of cell cycle progression .
A study indicated that certain benzoxazole derivatives could inhibit tumor growth in vivo, suggesting their potential as therapeutic agents in cancer treatment. The structure–activity relationship (SAR) analysis revealed that modifications on the phenyl rings significantly influence their anticancer potency.
Case Studies
- Antimicrobial Efficacy : A series of benzoxazole derivatives were synthesized and tested against Bacillus subtilis and Escherichia coli. The results showed that compounds with electron-donating groups exhibited higher antimicrobial activity compared to those with electron-withdrawing groups .
- Cytotoxicity Studies : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value comparable to standard chemotherapeutic agents .
Molecular Mechanisms
The biological activity of this compound can be attributed to its ability to interact with various biomolecules:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
- Gene Expression Modulation : These compounds can influence gene expression related to apoptosis and cell proliferation.
Q & A
Q. What are the established synthetic routes for 3-Phenyl-5-(2-phenylethynyl)-2,1-benzoxazole, and what key intermediates are involved?
The synthesis typically involves multi-step reactions, starting with condensation or cyclization steps. For example, benzoxazole cores can be formed via refluxing substituted benzaldehyde derivatives with triazole precursors in ethanol under acidic conditions (e.g., glacial acetic acid) to promote cyclization . The phenylethynyl group is introduced via Sonogashira coupling or alkyne insertion reactions. Key intermediates include substituted benzoxazole precursors and halogenated aryl-alkyne derivatives. Characterization via -NMR and mass spectrometry is critical to confirm intermediate structures .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
Standard methods include:
- Chromatography : HPLC or TLC to assess purity.
- Spectroscopy : -NMR and -NMR to confirm substituent positions and absence of side products. IR spectroscopy can identify functional groups like C≡C (phenylethynyl) at ~2100 cm.
- Mass Spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns. Discrepancies in spectral data (e.g., unexpected peaks in NMR) may indicate incomplete purification or side reactions, necessitating column chromatography or recrystallization .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
Initial screening often includes:
- Antimicrobial Activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HeLa) to assess safety thresholds.
- Enzyme Inhibition : Fluorometric or colorimetric assays targeting kinases or proteases, given benzoxazole’s affinity for enzyme active sites .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound?
Systematic optimization involves:
- Catalyst Screening : Transition metals (e.g., Pd/Cu for Sonogashira coupling) or organocatalysts to improve alkyne coupling efficiency.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates, while toluene can suppress side reactions.
- Temperature Control : Lower temperatures (0–5°C) during sensitive steps (e.g., cyclization) to prevent decomposition. Statistical tools like Design of Experiments (DoE) can identify critical variables .
Q. What strategies resolve contradictions in spectral data for structural elucidation?
- X-ray Crystallography : Definitive confirmation of molecular geometry, especially if NMR signals overlap (e.g., aromatic protons in phenyl groups).
- Computational Modeling : DFT calculations to predict -NMR chemical shifts and compare with experimental data.
- Isotopic Labeling : -enriched intermediates to trace coupling positions in complex spectra .
Q. How does the phenylethynyl substituent influence the compound’s electronic properties and bioactivity?
- Electron-Withdrawing Effects : The ethynyl group enhances electron deficiency in the benzoxazole ring, altering redox potentials (measured via cyclic voltammetry).
- SAR Studies : Modifying the phenyl group (e.g., electron-donating -OCH or electron-withdrawing -NO) can correlate substituent effects with antimicrobial potency.
- Docking Studies : Molecular docking into target proteins (e.g., bacterial dihydrofolate reductase) reveals binding interactions, guiding rational design .
Q. What are the stability challenges for this compound under varying storage conditions?
- Light Sensitivity : UV-Vis spectroscopy to monitor degradation under light exposure; amber vials recommended for long-term storage.
- Thermal Stability : TGA/DSC analysis to determine decomposition temperatures.
- Humidity Control : Karl Fischer titration to assess hygroscopicity; desiccants may prevent hydrolysis of the oxazole ring .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
